molecular formula C12H14IN3O2S B6989325 N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide

Cat. No.: B6989325
M. Wt: 391.23 g/mol
InChI Key: RMGZVILEROBRQW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, and an iodine atom, which can be useful in radiolabeling and imaging studies.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14IN3O2S/c1-8-4-5-10(9(2)6-8)15-19(17,18)11-7-14-16(3)12(11)13/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMGZVILEROBRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(N(N=C2)C)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of a pyrazole derivative followed by sulfonamide formation. The reaction conditions often involve the use of iodine or iodinating agents under controlled temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under appropriate conditions to replace the iodine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the iodine atom.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic natural substrates of enzymes, leading to inhibition of enzyme activity. The iodine atom can also play a role in radiolabeling, allowing the compound to be used in imaging studies to track biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N-methylformamide
  • 2,4-dimethylaniline
  • N-(2,4-dimethylphenyl)-N’-methylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-5-iodo-1-methylpyrazole-4-sulfonamide is unique due to its combination of a sulfonamide group and an iodine atom, which provides distinct chemical reactivity and potential applications in radiolabeling. This sets it apart from other similar compounds that may lack these features.

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